3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine
Overview
Description
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is an organic compound that features a bromine and fluorine substituted phenoxy group attached to a diethylpropan-1-amine backbone
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-bromo-2-fluorophenol, which can be synthesized through halogenation reactions.
Etherification: The phenol group is then reacted with 3-chloropropan-1-amine under basic conditions to form the phenoxy intermediate.
Alkylation: The final step involves the alkylation of the intermediate with diethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form amines with different alkyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution: Products include derivatives with different halogens or functional groups.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary or tertiary amines.
Scientific Research Applications
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-bromo-2-fluorophenoxy)pyrrolidine
- **3-(4-bromo-2-fluorophenoxy)piperidine
- **4-bromo-2-fluorobenzoic acid
Uniqueness
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications.
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrFNO/c1-3-16(4-2)8-5-9-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEMQQZCDAEPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206919 | |
Record name | 1-Propanamine, 3-(4-bromo-2-fluorophenoxy)-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-27-9 | |
Record name | 1-Propanamine, 3-(4-bromo-2-fluorophenoxy)-N,N-diethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanamine, 3-(4-bromo-2-fluorophenoxy)-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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